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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)cyclohexan-1-

amine

CAS No.: 959140-90-0

Cat. No.: B3317354 Get Quote

Executive Summary & Chemical Identity
The 3-chlorophenyl cyclohexylamines represent a sub-class of arylcyclohexylamines (ACHs),

structurally distinct from the 2-substituted "ketamine-like" anesthetics and the unsubstituted

parent compound, Phencyclidine (PCP). The introduction of a chlorine atom at the meta (3-)

position of the phenyl ring creates a unique pharmacological profile characterized by high-

affinity NMDA receptor antagonism and retained dopamine transporter (DAT) inhibition.

This guide focuses on 3-Cl-PCP (1-[1-(3-chlorophenyl)cyclohexyl]piperidine) as the archetype,

analyzing how the electron-withdrawing and lipophilic nature of the 3-chloro substituent alters

binding kinetics compared to 3-methoxy (3-MeO-PCP) and 2-chloro (Ketamine) analogs.

Chemical Properties[2][3][4][5][6][7][8][9][10][11]
IUPAC Name: 1-[1-(3-chlorophenyl)cyclohexyl]piperidine[2]

Molecular Formula:

Key Feature: The 3-chloro substituent increases lipophilicity (

) compared to the parent PCP, potentially enhancing blood-brain barrier (BBB) permeability
while influencing the steric fit within the PCP-binding site of the NMDA receptor.
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Synthesis & Reaction Pathways
The synthesis of 3-chlorophenyl cyclohexylamines typically follows the Bruylants reaction

pathway or a Grignard-nitrile intermediate route. This method is preferred over the Neber

rearrangement (used for ketamine) because it preserves the tertiary amine structure essential

for high-affinity PCP-site binding.

Core Synthetic Protocol (3-Cl-PCP)
The synthesis relies on the formation of a piperidinocyclohexanecarbonitrile (PCC)

intermediate, followed by the nucleophilic attack of a Grignard reagent.

Step 1: Formation of the Intermediate (PCC)

Reagents: Cyclohexanone, Piperidine, Sodium Cyanide (NaCN).

Conditions: Aqueous/Acidic buffer,

to RT.

Mechanism: Nucleophilic addition of piperidine to cyclohexanone forms an enamine/iminium

ion, which is trapped by the cyanide ion to form 1-piperidinocyclohexanecarbonitrile (PCC).

Step 2: Grignard Addition

Reagents: 3-Chlorophenylmagnesium bromide (prepared from 1-bromo-3-chlorobenzene

and Mg turnings in dry ether/THF).

Conditions: Anhydrous THF, Reflux (2-4 hours).

Mechanism: The Grignard reagent attacks the nitrile carbon. The cyano group is a leaving

group (as

), resulting in the formation of the quaternary carbon center and the final product, 3-Cl-PCP.

Visualization: Synthetic Pathway
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Caption: Two-step synthesis of 3-Cl-PCP via the nitrile intermediate (PCC) and Grignard

displacement.

Structure-Activity Relationship (SAR) Analysis
The SAR of 3-chlorophenyl cyclohexylamines is defined by three structural domains: the Aryl

Ring, the Cyclohexyl Ring, and the Amine Ring.

Aryl Ring Substitution (The "3-Chloro" Effect)
The position and nature of the substituent on the phenyl ring are the most critical determinants

of receptor subtype selectivity.
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Substituent
Position

Compound
Example

Electronic Effect
Pharmacological
Outcome

Unsubstituted PCP Neutral

Balanced NMDA

antagonism and DRI

activity. Reference

potency.

3-Chloro (Meta) 3-Cl-PCP
Electron-Withdrawing

(-I)

High Potency NMDA

Antagonist. The Cl

atom enhances

lipophilicity and fits the

hydrophobic pocket of

the PCP binding site

efficiently. Potency is

often reported as

PCP.

3-Methoxy (Meta) 3-MeO-PCP
Electron-Donating

(+M)

High potency, but

often with increased

serotonergic (SERT)

affinity. More

stimulating profile.

2-Chloro (Ortho) Ketamine Steric Hindrance

Reduces potency at

DAT; increases

clearance rate.

Requires a 2-oxo

(ketone) group on the

cyclohexyl ring for

optimal anesthesia

(Ketamine). On the

PCP scaffold, 2-Cl

reduces potency

compared to 3-Cl.

4-Chloro (Para) 4-Cl-PCP - Significantly reduced

potency. The 4-

position is sensitive to
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steric bulk;

substitutions here

often disrupt binding

in the NMDA channel

pore.

Key Insight: The 3-position is the "sweet spot" for maintaining or enhancing NMDA affinity in

the PCP scaffold. The 3-chloro group mimics the steric bulk of the 3-methoxy group but lacks

the hydrogen-bond accepting capability, potentially leading to a "colder" or more purely

dissociative pharmacological profile compared to the "manic" profile of 3-MeO-PCP.

Amine Ring Variations
Modifying the nitrogen-containing ring alters metabolic stability and monoamine transporter

selectivity.

Piperidine (PCP/3-Cl-PCP): Optimal for NMDA channel blockade. High DAT affinity.

Ethylamine (3-Cl-PCE): Often more potent per milligram than the piperidine variant.

Increases risk of mania/stimulation.

Methylamine (3-Cl-PCM): Structurally closer to Ketamine.[3] Generally shorter duration and

lower potency unless the cyclohexyl ring is also modified (e.g., with a ketone).

Pharmacology & Mechanism of Action[14]
NMDA Receptor Antagonism
3-Cl-PCP functions as a non-competitive, open-channel blocker of the NMDA receptor. It binds

to the "PCP site" located within the ion channel pore (specifically interacting with residues on

the GluN1 and GluN2 subunits) only when the channel is open (use-dependent blockade).

Effect: Prevents

influx, inhibiting excitatory glutamatergic transmission.

Result: Dissociative anesthesia, synaptic plasticity modulation, and potential neuroprotective

effects against excitotoxicity (though recreational doses carry neurotoxicity risks).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://m.psychonautwiki.org/wiki/3-Cl-PCP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3317354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monoamine Reuptake Inhibition
Unlike selective NMDA antagonists (e.g., MK-801), arylcyclohexylamines like 3-Cl-PCP inhibit

the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

3-Cl Profile: The electron-withdrawing chlorine likely modulates the interaction with the DAT

transporter, maintaining high affinity similar to PCP. This contributes to the stimulating and

reinforcing properties of the compound.

Visualization: Signaling Pathway
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Caption: Dual mechanism of 3-Cl-PCP: NMDA channel blockade leading to dissociation, and

DAT inhibition leading to stimulation.
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Experimental Protocols
Protocol A: Radioligand Binding Assay (NMDA-PCP Site)
Objective: Determine the inhibition constant (

) of 3-Cl-PCP displacing

-MK-801.

Tissue Preparation: Homogenize rat forebrain tissue in 50 mM Tris-acetate buffer (pH 7.4).

Centrifuge at 40,000 x g for 20 min. Wash pellet twice to remove endogenous

glutamate/glycine.

Incubation:

Ligand: 5 nM

-MK-801.

Competitor: 3-Cl-PCP (Concentration range:

to

M).

Co-agonists: Add 10

M Glutamate and 10

M Glycine (required to open the channel for MK-801/PCP binding).

Conditions: Incubate for 2 hours at room temperature (

).

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05%

polyethylenimine (to reduce non-specific binding).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate
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and convert to

using the Cheng-Prusoff equation.

Self-Validation: Non-specific binding is determined using 10

M unlabelled PCP or MK-801.

Protocol B: Data Interpretation (Reference Values)

Compound
NMDA Affinity (

, High Affinity Site)

DAT Affinity (

)
Notes

PCP ~59 nM ~300 nM Balanced prototype.

3-Cl-PCP ~40-60 nM (Est.) < 500 nM

Comparable/Superior

NMDA potency to

PCP; equipotent DRI.

Ketamine ~600-800 nM
> 50

M

Significantly weaker;

requires higher doses.

MK-801 ~3-5 nM Inactive

Pure NMDA

antagonist; no DRI

activity (no euphoria).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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